Tetrabromophenol blue

Dye-Sensitized Solar Cells Photovoltaics Organic Sensitizers

Choose Tetrabromophenol Blue for unmatched acid-range pH sensing (precision 0.012 pH units vs. 0.018 for Bromothymol Blue) and validated DSSC efficiency (Jsc 0.09 mA/cm², Voc 0.39 V). This octabrominated sulfonephthalein outperforms generic indicators in protein error assays and potentiometric titrations. Transition interval pH 3.0–4.6; λmax 606-616 nm. Procure ≥95% HPLC grade for reproducible diagnostic dipstick development, sensor fabrication, and titration validation. Bulk & custom specs available; request your quote today.

Molecular Formula C19H6Br8O5S
Molecular Weight 985.5 g/mol
CAS No. 4430-25-5
Cat. No. B1205227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromophenol blue
CAS4430-25-5
SynonymsBlue, Bromophenol
Blue, Bromphenol
Blue, Tetrabromophenol
Bromophenol Blue
Bromphenol Blue
Tetrabromophenol Blue
Molecular FormulaC19H6Br8O5S
Molecular Weight985.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Br)O)Br
InChIInChI=1S/C19H6Br8O5S/c20-7-1-5(2-8(21)16(7)28)19(6-3-9(22)17(29)10(23)4-6)11-12(24)13(25)14(26)15(27)18(11)33(30,31)32-19/h1-4,28-29H
InChIKeyQPMIVFWZGPTDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromophenol Blue CAS 4430-25-5: Class Definition and Procurement Context


Tetrabromophenol Blue (TBPB, CAS 4430-25-5) is an octabrominated sulfonephthalein acid-base indicator with the molecular formula C₁₉H₆Br₈O₅S and a molecular weight of 985.55 g/mol . Commercially available as the free acid or sodium salt, TBPB exhibits a transition interval of pH 3.0 (yellow-green) to 4.6 (blue) and a melting point of approximately 204 °C (decomposition) [1]. TBPB belongs to the triphenylmethane dye family and is structurally classified as a sulfonephthalein derivative, a class that includes widely used indicators such as bromophenol blue and bromothymol blue .

Tetrabromophenol Blue vs. Generic Sulfonephthalein Indicators: Why CAS Number Matters for Selection


Sulfonephthalein indicators are not interchangeable despite their shared core structural scaffold. The degree and position of halogen substitution fundamentally alter the electron density distribution, tautomeric equilibrium, and consequently the pH transition interval, spectral characteristics (λmax and molar extinction coefficient), and protein-binding affinity . Tetrabromophenol Blue contains eight bromine atoms (octabrominated), whereas bromophenol blue contains four and bromothymol blue contains two bromine substituents. This differential bromination shifts TBPB's transition interval to a more acidic range (pH 3.0–4.6) compared to bromophenol blue (pH 3.0–4.6, but with different spectral properties) and bromothymol blue (pH 6.0–7.6), directly impacting endpoint detection accuracy in titrations and colorimetric sensor response [1]. In protein error indicator applications, bromination density modulates the dye's pK shift in the presence of proteins, making generic substitution scientifically invalid without revalidation of the entire assay system [2].

Tetrabromophenol Blue Quantitative Evidence: Head-to-Head Comparisons for Scientific Selection


Superior Photoelectric Conversion Efficiency in Dye-Sensitized Solar Cells vs. Bromoxylenol Blue

In a direct head-to-head experimental comparison using dye-sensitized solar cells (DSSCs), Tetrabromophenol Blue demonstrated higher photoelectric conversion performance metrics than Bromoxylenol Blue. The study measured current-voltage characteristics and computed critical parameters including short-circuit current density (Jsc), open-circuit voltage (Voc), and light harvesting efficiency (LHE) [1].

Dye-Sensitized Solar Cells Photovoltaics Organic Sensitizers

Demonstrated Non-Genotoxicity Across Multiple Genetic Endpoints vs. Structurally Related Triphenylmethane Dyes

Tetrabromophenol Blue and Bromophenol Blue were subjected to an identical battery of four genetic toxicology assays. Both compounds were evaluated concurrently and were found non-genotoxic for all three genetic endpoints assessed. This finding is significant because several structurally related triphenylmethane derivatives have been reported to exhibit genotoxic activity, though such activity may be attributable to mutagenic impurities rather than the compound itself [1].

Genetic Toxicology Mutagenicity Safety Assessment

Benchmark Binding Affinity for Urinary Albumin Detection: Quantified 10-Fold Lower Affinity than Next-Generation Dye DIDNTB

Tetrabromophenol Blue serves as the established reference standard in urinary protein detection, having been used in commercial dipstick tests for decades. A comparative study quantified that at pH 1.8, the next-generation dye bis(3',3″-diiodo-4',4″-dihydroxy-5',5″-dinitrophenyl)-3,4,5,6-tetrabromosulfonphthalein (DIDNTB) exhibited an approximately 10-fold greater binding coefficient to albumin compared to Tetrabromophenol Blue or Bromophenol Blue [1]. This study provides a validated quantitative baseline for Tetrabromophenol Blue's protein-binding performance.

Clinical Diagnostics Proteinuria Dye-Binding Assay

Validated Reproducibility in OrMoSil/PVDF Colorimetric Sensor Arrays with 0.012 pH Unit Precision

In a peer-reviewed study characterizing pH colorimetric sensor arrays, Tetrabromophenol Blue (TBB) was embedded in an organically modified silicate (OrMoSil) matrix on polyvinylidene fluoride (PVDF) support. The individual calibration of TBB demonstrated a precision of 0.012 pH units at pH = 2.196, which was superior to the 0.018 pH units achieved by Bromothymol Blue (BB) at its optimal pH of 6.692 under identical sensor fabrication conditions [1].

Colorimetric Sensors pH Sensing Analytical Chemistry

Commercial Purity and Specification Differentiation: 95% HPLC Purity vs. 75% Dye Content Grade

Tetrabromophenol Blue is commercially available in multiple purity grades that directly impact its suitability for different applications. The high-purity grade (≥95% HPLC) is appropriate for quantitative analytical work and research requiring minimal interference from impurities. In contrast, a technical grade with 75% dye content is available for less demanding applications. This multi-grade availability differentiates TBPB from some single-grade indicator alternatives [1].

Analytical Reagents Quality Control Procurement Specifications

Tetrabromophenol Blue: Evidence-Backed Application Scenarios for Procurement Decision-Making


Dye-Sensitized Solar Cell (DSSC) Sensitizer Research and Development

For research groups investigating organic sensitizers for DSSCs, Tetrabromophenol Blue offers experimentally validated photoelectric performance advantages. The compound achieves Jsc of 0.09 mA/cm² and Voc of 0.39 V in DSSC configurations, outperforming Bromoxylenol Blue under identical experimental conditions [1]. Procurement of high-purity TBPB (≥95% HPLC) is recommended for DSSC research to ensure reproducible device fabrication and accurate performance characterization.

High-Precision Acidic-Range Colorimetric pH Sensing

In colorimetric sensor array development, particularly for acidic pH monitoring applications, Tetrabromophenol Blue provides documented precision of 0.012 pH units at pH 2.196 in OrMoSil/PVDF-supported matrices [1]. This performance metric, validated in peer-reviewed sensor research, supports the selection of TBPB over alternative indicators such as Bromothymol Blue (0.018 pH units precision) for acidic-range sensing applications requiring high accuracy.

Urinary Protein Detection and Diagnostic Dipstick Development

Tetrabromophenol Blue is an established reference standard for protein error indicator applications in clinical diagnostic dipstick tests. The compound exhibits a well-characterized sequential color change from pale green to blue with increasing urinary protein concentration, with binding that is pH-dependent [1]. For diagnostic assay developers, TBPB provides a validated baseline protein-binding profile against which novel dyes can be quantitatively benchmarked . The demonstrated non-genotoxicity of TBPB across multiple genetic endpoints supports its continued use in diagnostic products where patient safety is paramount .

Potentiometric Titration of Halogens with Mercurous Nitrate

In analytical chemistry laboratories performing potentiometric titration of halogens with Hg₂(NO₃)₂, Tetrabromophenol Blue is a documented sulfonephthalein indicator suitable for this specific application [1]. The compound's defined transition interval of pH 3.0 (yellow-green) to 4.6 (blue) and λmax of 606-616 nm with extinction coefficient ≥55000 provide quantifiable specifications for method development and validation . Laboratories should procure the technical grade (75% dye content) for routine titrations where cost-efficiency is prioritized, or the high-purity grade (≥95% HPLC) for method validation studies requiring traceable quality documentation.

Technical Documentation Hub

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